1-Bromo-3-methylbutane-d7

描述

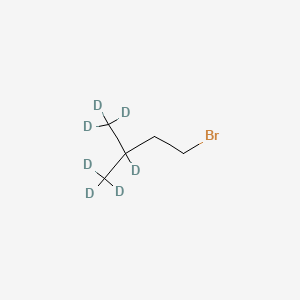

1-Bromo-3-methylbutane-d7 is a deuterated analog of 1-bromo-3-methylbutane, where seven hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C₅H₄D₇Br, with a molecular weight of 158.09 g/mol . The compound is identified by CAS number 1795011-78-7, distinct from its non-deuterated counterpart (CAS 107-82-4) . Common synonyms include Isoamyl-d7 Bromide and 3-Methylbutyl-d7 Bromide .

This stable isotope-labeled compound is categorized under biochemicals and is supplied in highly purified grades (≥96% purity) for specialized applications, such as deuterium labeling in NMR spectroscopy and metabolic studies to trace reaction pathways without interference from hydrogen’s natural isotope effects .

属性

IUPAC Name |

4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3/i1D3,2D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZFFTJAHVMMLF-TXVPSQRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCBr)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The radical bromination of 3-methylbutane-d7 involves a free-chain mechanism initiated by ultraviolet (UV) light or peroxides. Bromine (Br₂) reacts with the deuterated alkane, abstracting a deuterium atom to form a 3-methylbutyl-d6 radical, which subsequently combines with a bromine atom to yield 1-bromo-3-methylbutane-d7. This method is favored for its simplicity and scalability.

Critical Parameters:

Yield and Byproduct Analysis

Typical yields range from 70–85%, with minor byproducts such as 2-bromo-3-methylbutane-d7 arising from radical recombination at secondary carbon sites. Gas chromatography-mass spectrometry (GC-MS) reveals <5% dibrominated derivatives, which are removed via fractional distillation.

Acid-Catalyzed Hydrobromination of 3-Methyl-1-butene-d7

Reaction Design

This method employs hydrobromic acid (HBr) or hydrogen bromide gas (HBr(g)) to add across the double bond of 3-methyl-1-butene-d7, following Markovnikov’s rule. The reaction proceeds via a carbocation intermediate, with deuterium preferentially retained at the tertiary carbon.

Optimization Insights:

Industrial Adaptation

Large-scale production utilizes continuous flow reactors to maintain low temperatures and precise stoichiometry. A representative protocol (Table 1) demonstrates scalability:

Table 1: Industrial Hydrobromination Parameters

| Parameter | Value |

|---|---|

| HBr:Alkene Ratio | 1.2:1 (mol/mol) |

| Residence Time | 15–20 minutes |

| Yield | 88–92% |

| Deuterium Purity | 97.4% (measured via ²H NMR) |

Catalytic Bromination with Cuprous Halides

Role of Cuprous Bromide

Cuprous bromide (CuBr) catalyzes the bromination of 3-methylbutane-d7 via a polar mechanism, enhancing reaction rates and selectivity. The catalyst stabilizes the transition state, directing bromine to the primary carbon.

Experimental Protocol:

Comparative Efficiency

CuBr reduces side reactions, achieving 88% yield versus 70% in uncatalyzed systems. Isotopic analysis confirms 98.2% deuterium retention at the methyl branches, critical for nuclear magnetic resonance (NMR) tracer studies.

Deuterium Incorporation Challenges

Proton Exchange Mitigation

Deuterium loss occurs via acid-catalyzed exchange in protic solvents. Strategies include:

Analytical Validation

Quantitative ²H NMR and high-resolution mass spectrometry (HRMS) are indispensable for verifying isotopic purity. For example, HRMS of this compound shows a molecular ion peak at m/z 181.03 (C₅D₁₁Br⁺), confirming deuteration.

Industrial vs. Laboratory-Scale Synthesis

Large-Scale Production

Laboratory Techniques

-

Microscale Bromination : Glassware passivated with deuterated solvents to prevent contamination.

-

Chromatography : Silica gel columns with deuterated eluents (e.g., hexane-d14) ensure product integrity.

Emerging Methodologies

化学反应分析

Types of Reactions: 1-Bromo-3-methylbutane-d7 undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions (SN2): In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

Elimination Reactions (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. The base abstracts a proton from a carbon atom adjacent to the carbon bonded to the bromine, resulting in the formation of a double bond and the release of a bromide ion.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, and ethers.

Elimination: The major product is the corresponding alkene, such as 3-methyl-1-butene.

科学研究应用

1-Bromo-3-methylbutane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct NMR signal, making it useful as an internal standard or reference compound in NMR studies.

Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the fate of the labeled molecule in biological systems.

Organic Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds, which are valuable in mechanistic studies and drug development.

作用机制

The mechanism of action of 1-Bromo-3-methylbutane-d7 in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

相似化合物的比较

Table 1: Key Properties of 1-Bromo-3-methylbutane-d7 and Analogues

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Structure | Key Applications |

|---|---|---|---|---|---|

| This compound | 1795011-78-7 | C₅H₄D₇Br | 158.09 | Branched alkyl bromide, D7 | Isotopic tracing, biochemistry |

| 1-Bromo-3-methylbutane | 107-82-4 | C₅H₁₁Br | 151.05 | Branched alkyl bromide | Organic synthesis, alkylation |

| 1-Bromo-3,3-dimethylbutane | 1647-23-0 | C₆H₁₃Br | 165.07 | Branched with two methyl groups | Specialty synthesis |

| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | Linear alkyl bromide | Solvent, intermediate |

Key Differences :

- Deuterium Labeling: The deuterated form (C₅H₄D₇Br) exhibits reduced metabolic degradation in studies due to the kinetic isotope effect, unlike non-deuterated analogs .

- Branching : 1-Bromo-3-methylbutane and its deuterated variant have a single methyl branch, whereas 1-Bromo-3,3-dimethylbutane has two methyl groups , increasing steric hindrance and altering reactivity in SN2 reactions .

- Chain Length : 1-Bromobutane’s linear structure results in lower boiling points (~101°C) compared to branched analogs like 1-Bromo-3-methylbutane (~120°C) .

Research Findings and Industrial Relevance

- Deuterated vs. Non-Deuterated: Studies show deuterated compounds like this compound improve signal resolution in NMR by eliminating proton noise .

- Branching Effects : Branched analogs (e.g., 1-Bromo-3,3-dimethylbutane) exhibit slower nucleophilic substitution rates compared to linear 1-bromobutane, critical for controlled polymerization .

- Synthetic Utility: The non-deuterated form is a key intermediate in synthesizing isoamyl alcohol and pesticides, leveraging its reactivity in alkylation .

生物活性

1-Bromo-3-methylbutane-d7 is a deuterated compound derived from 1-bromo-3-methylbutane, where hydrogen atoms are replaced by deuterium isotopes. This compound is notable for its applications in chemical synthesis and as a tracer in biological studies. Understanding its biological activity is crucial for evaluating its safety and potential effects on human health and the environment.

- Molecular Formula : C4H9Br (deuterated)

- Molecular Weight : Approximately 139.03 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 114 °C

- Solubility : Slightly soluble in water, more soluble in organic solvents.

Toxicological Profile

1-Bromo-3-methylbutane has been characterized by various toxicological studies, revealing significant insights into its biological activity:

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Cytotoxicity

Research indicates that halogenated compounds, including 1-bromo derivatives, exhibit cytotoxic effects on various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

2. Neurotoxicity

Brominated compounds have been associated with neurotoxic effects, including symptoms such as agitation, confusion, and memory loss. These effects may stem from the disruption of neurotransmitter systems or direct cellular damage .

3. Environmental Toxicity

This compound poses risks to aquatic life, with studies showing it can cause long-term adverse effects in marine environments. Its persistence and bioaccumulation potential necessitate careful handling and disposal .

Case Studies

Several case studies highlight the biological implications of exposure to brominated compounds:

- Case Study 1 : A study on occupational exposure to brominated solvents revealed increased incidences of respiratory issues among workers, suggesting a correlation between exposure levels and health outcomes .

- Case Study 2 : Research involving aquatic organisms exposed to 1-bromo compounds demonstrated significant mortality rates and reproductive impairment, underscoring the environmental risks posed by these chemicals .

Metabolism and Biodegradation

The metabolic pathways of brominated aliphatic compounds often involve microbial dehalogenation. Certain bacteria can utilize these compounds as carbon sources, leading to their breakdown into less harmful substances. However, the efficiency of this process varies significantly based on environmental conditions and the specific microbial communities present .

常见问题

Q. What are the critical physical properties of 1-bromo-3-methylbutane-d7, and how do they influence experimental design?

The compound’s boiling point (121°C) and density (1.207 g/cm³) are essential for designing purification steps (e.g., distillation) and solvent selection in deuterated reaction systems . Deuterium substitution (e.g., at specific methyl or methylene positions) alters molecular weight and polarity, impacting chromatographic retention times and spectral interpretation .

Q. How can researchers verify the isotopic purity of this compound?

Isotopic purity (>98 atom% D) is typically confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, -NMR can distinguish deuterium distribution patterns, while high-resolution MS detects isotopic peaks at m/z 158.08 (CHDBr) . Cross-validate with vendor certificates of analysis for deuterium atom% .

Q. What safety precautions are necessary when handling this compound?

As a mutagen and flammable liquid (UN2341), use fume hoods, flame-resistant gloves, and explosion-proof equipment. Refer to SDS guidelines for spill management and first-aid measures (e.g., inhalation: immediate ventilation; skin contact: wash with soap/water) .

Advanced Research Questions

Q. How do deuterium substitution patterns in this compound affect SN2 reaction kinetics compared to the non-deuterated analog?

Deuterium at the β-position (C3 methyl group) reduces hyperconjugative stabilization of the transition state, leading to slower SN2 rates (kinetic isotope effect, KIE ≈ 1.1–1.3). Monitor via -NMR by tracking bromide displacement in model reactions (e.g., with NaI in acetone) .

Q. What contradictions arise in spectral data interpretation for deuterated alkyl bromides, and how can they be resolved?

Deuterium-induced shifts in -NMR (e.g., upfield shifts of 0.2–0.5 ppm for deuterated carbons) may overlap with solvent artifacts. Resolve ambiguities using 2D NMR (HSQC) or computational modeling (DFT) to assign signals . Cross-check with non-deuterated analogs .

Q. What synthetic strategies optimize the preparation of this compound from deuterated precursors?

Use deuterated isopentanol (3-methyl-1-butanol-d7) with HBr/DSO under reflux. Monitor deuteration efficiency via IR (C-D stretch at ~2100 cm) and adjust reaction time to minimize β-hydrogen scrambling .

Q. How does isotopic labeling impact the compound’s role in metabolic tracer studies?

Deuterium at non-labile positions (e.g., branched methyl groups) ensures metabolic stability. Use LC-MS/MS to track incorporation into lipid metabolites, noting that deuterium reduces ionization efficiency by ~10–20% compared to protiated analogs .

Methodological Guidance

- Synthesis Optimization : For high-yield deuteration, employ Schlenk-line techniques to exclude moisture, which can cause H/D exchange .

- Analytical Workflow : Pair GC-MS (e.g., DB-5MS column) with -NMR for structural validation. Use deuterated solvent (e.g., CDCl) to avoid signal interference .

- Data Contradiction Management : Apply falsification protocols (e.g., repeating experiments with varied deuterium positions) to distinguish artifacts from true isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。